1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine
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Overview
Description
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine, also known as MPSBMP, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine inhibits the enzyme PDE5 by binding to its catalytic site. PDE5 is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates cell proliferation and survival. By inhibiting PDE5, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine increases the levels of cGMP, leading to cell death in cancer cells and reducing inflammation in immune cells. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine also acts as an antioxidant and protects neurons from oxidative stress by scavenging free radicals.
Biochemical and Physiological Effects
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to have a selective inhibitory effect on PDE5, with minimal inhibition of other PDE isoforms. This selectivity makes 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine a promising therapeutic agent with fewer side effects. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In animal studies, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to reduce tumor growth, inflammation, and neuronal death.
Advantages and Limitations for Lab Experiments
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity, good pharmacokinetic properties, and selective inhibitory effect on PDE5. However, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine also has limitations, including its high cost and limited availability. The synthesis method for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine is complex and requires specialized equipment and expertise, which limits its accessibility for some researchers.
Future Directions
There are several future directions for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine, as well as its potential side effects. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine could also be used as a tool to study the role of PDE5 in various cellular processes and diseases. Additionally, the synthesis method for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine could be further optimized to increase its yield and reduce its cost, making it more accessible for researchers.
Synthesis Methods
The synthesis of 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine involves the reaction of 4-methylpiperazine with 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base. The reaction yields 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine.
Scientific Research Applications
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to inhibit the growth of various cancer cell lines by targeting the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in regulating cell proliferation and survival, and its inhibition by 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine leads to cell death. In inflammation research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In neurodegenerative disease research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to protect neurons from oxidative stress and prevent neuronal death.
properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-12-14-5-4-10-24-14)11-16(15)25(21,22)19-8-2-3-9-19/h6-7,11,14H,2-5,8-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFOOWHNUBSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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